3-(5-ニトロ-2-フリル)アクリル酸

概要

説明

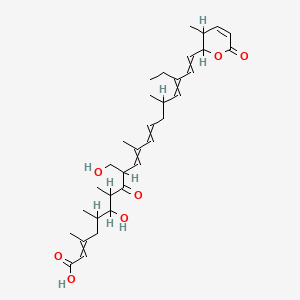

3-(5-Nitro-2-furyl)acrylic acid, also known as 5-nitrofuran-2-carboxylic acid or 5-nitro-2-furylacrylic acid, is a synthetic organic compound commonly used in scientific research. It is a monocarboxylic acid, which is a type of organic compound that contains a carboxyl group (-COOH). This acid has a wide range of applications in scientific research and is used in a variety of laboratory experiments. It has been studied extensively for its biochemical and physiological effects and has been found to have numerous advantages and limitations when used in laboratory experiments.

科学的研究の応用

薬理学

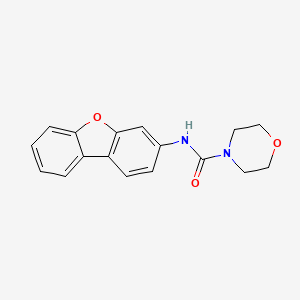

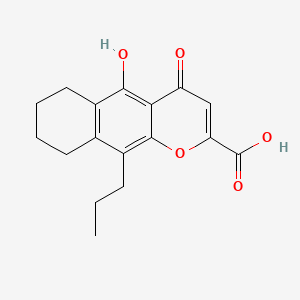

3-(5-ニトロ-2-フリル)アクリル酸: は、その抗菌特性により薬理学において潜在的な可能性を示しています。 細菌、酵母、カビ、藻類など、さまざまな微生物に対する効果が研究されています {svg_1}。この化合物の誘導体は、抗真菌、抗藻類、抗菌活性を示しており、新しい薬剤や治療法の開発に役立つ可能性があります。

農業

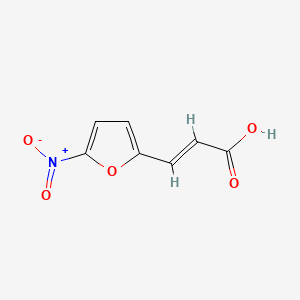

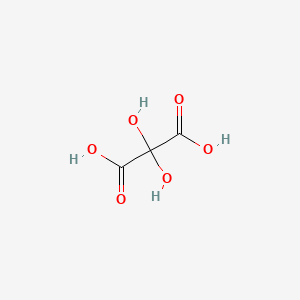

農業では、3-(5-ニトロ-2-フリル)アクリル酸誘導体の抗菌特性を利用して、作物を真菌や細菌の感染から守ることができます {svg_2}。殺菌剤または殺菌剤としての可能性は、従来の化学農薬への依存度を減らし、より持続可能な農業慣行につながる可能性があります。

材料科学

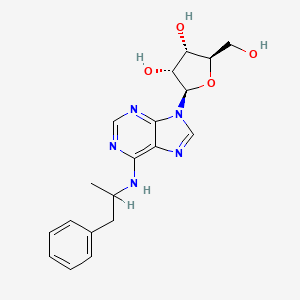

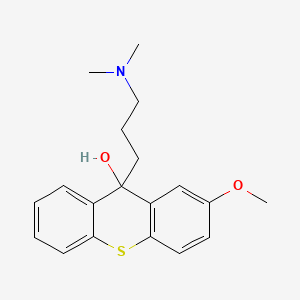

この化合物の誘導体は、特に解糖系などの生物学的エネルギープロセスを阻害することによって、成長を阻害する能力について研究されています {svg_3}。この特性は、材料科学において、医療機器やインプラントにとって重要な、微生物のコロニー形成に抵抗する表面やコーティングを作成するために活用できます。

生化学

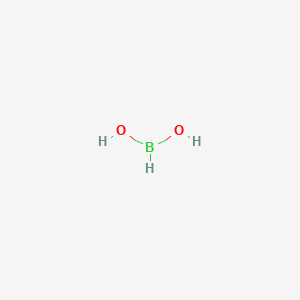

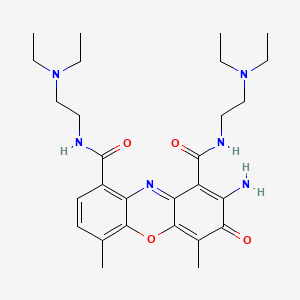

生化学において、3-(5-ニトロ-2-フリル)アクリル酸は、代謝経路と酵素阻害の研究において役割を果たします。 解糖系やその他の生物学的エネルギープロセスへの影響は、細胞代謝と生化学的アッセイの開発に関する洞察を提供します {svg_4}.

環境科学

3-(5-ニトロ-2-フリル)アクリル酸誘導体の抗菌効果は、環境科学にも影響を与えます。 水処理プロセスで微生物の増殖を制御したり、汚染された環境を浄化する生物修復の取り組みで使用したりできます {svg_5}.

分析化学

分析化学では、3-(5-ニトロ-2-フリル)アクリル酸を、試薬またはより複雑な分子の合成のためのビルディングブロックとして使用できます。 ニトロ基とフラン環の両方を備えた反応性により、さまざまな化学分析や合成に適した汎用性の高い化合物になります {svg_6}.

食品産業

食品産業では直接使用されていませんが、3-(5-ニトロ-2-フリル)アクリル酸誘導体の抗菌特性は、食品保存と安全性の用途につながる可能性があり、より長い保存期間を確保し、食中毒のリスクを軽減します {svg_7}.

化粧品産業

この化合物の誘導体は、化粧品業界で、製品中の微生物の増殖を防ぐ防腐剤として使用できる可能性があり、使用期間を延ばし、消費者の安全を確保します {svg_8}.

Safety and Hazards

作用機序

Target of Action

A related compound, nitrofurans, has been reported to target the protein aldose reductase .

Mode of Action

It’s known that nitrofurans, a related group of compounds, interact with their targets and cause changes in their function .

Biochemical Pathways

It’s known that the inhibitory effect on growth is caused by blocking bioenergetic processes, glycolysis in particular .

Result of Action

The antimicrobial effects of esters and amides of 3-(5-Nitro-2-furyl)acrylic acid have been studied. The compound has shown antimycotic, antialgal, and antibacterial activity. The antimycotic activity was found to decrease with increasing the length of the alkyl chain of esters and after the introduction of amino nitrogen into the furylethylene backbone .

生化学分析

Biochemical Properties

3-(5-Nitro-2-furyl)acrylic acid plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules, inhibiting bioenergetic processes such as glycolysis . The compound has been shown to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, yeasts such as Saccharomyces cerevisiae and Candida albicans, molds including Aspergillus niger and Penicillium cyclopium, and algae like Chlorella pyrenoidosa and Euglena gracilis . The inhibitory effect is primarily due to the blocking of glycolytic pathways, which are essential for energy production in these organisms .

Cellular Effects

3-(5-Nitro-2-furyl)acrylic acid exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting glycolysis, leading to reduced energy production . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to cause DNA damage in bacteria and human cells, leading to mutations and chromosomal anomalies . Additionally, it can induce neoplastic transformation in mammalian cells, including human cells .

Molecular Mechanism

The molecular mechanism of 3-(5-Nitro-2-furyl)acrylic acid involves its interaction with biomolecules, leading to enzyme inhibition and changes in gene expression. The compound inhibits glycolytic enzymes, thereby blocking the glycolytic pathway and reducing energy production . This inhibition disrupts cellular metabolism and bioenergetic processes, leading to the antimicrobial effects observed in various microorganisms . Additionally, the compound can cause DNA damage and mutations, further contributing to its antimicrobial activity .

Dosage Effects in Animal Models

The effects of 3-(5-Nitro-2-furyl)acrylic acid vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may be less effective in inhibiting microbial growth . The compound’s antimicrobial activity is dose-dependent, with threshold effects observed at specific concentrations. It is essential to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

3-(5-Nitro-2-furyl)acrylic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound inhibits glycolytic enzymes, blocking the glycolytic pathway and reducing energy production . This inhibition affects metabolic flux and metabolite levels, leading to the antimicrobial effects observed in various microorganisms . The compound’s structure and functional groups play a crucial role in its interactions with metabolic pathways.

Transport and Distribution

The transport and distribution of 3-(5-Nitro-2-furyl)acrylic acid within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical structure and functional groups . Understanding the transport and distribution mechanisms is essential for determining the compound’s effectiveness and potential side effects in different tissues.

Subcellular Localization

The subcellular localization of 3-(5-Nitro-2-furyl)acrylic acid affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its inhibitory effects on glycolytic enzymes. Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

3-(5-nitrofuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOWNIPZHGWKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6281-23-8 | |

| Record name | 3-(5-Nitro-2-furyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6281-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(thiophen-2-ylmethyl)amino]-2-(2-furanyl)-N-(3-methylbutyl)acetamide](/img/structure/B1209907.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide](/img/structure/B1209909.png)

![2-(1-Benzimidazolylmethyl)-5-[(4-chlorophenyl)methylthio]-1,3,4-oxadiazole](/img/structure/B1209911.png)

![N-[4-[oxo-(2-pyridinylamino)methyl]phenyl]-2-furancarboxamide](/img/structure/B1209912.png)